N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “example 494 [WO2014028479] parent molecule” is a synthetic organic molecule claimed in patent WO2014028479. It is a small molecule modulator of GPR6 activity, likely functioning as an antagonist or inverse agonist that reduces intracellular cyclic adenosine monophosphate (cAMP) levels . This compound is being explored clinically as an alternative to dopamine-mediated activation of D2 receptors for conditions such as Parkinson’s disease and other dyskinesias .
Preparation Methods
The preparation of “example 494 [WO2014028479] parent molecule” involves synthetic routes that include the formation of a trifluoroacetic acid conjugate . The detailed synthetic routes and reaction conditions are typically proprietary and outlined in the patent WO2014028479. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
“Example 494 [WO2014028479] parent molecule” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“Example 494 [WO2014028479] parent molecule” has several scientific research applications:
Mechanism of Action
The mechanism of action of “example 494 [WO2014028479] parent molecule” involves its role as an antagonist or inverse agonist of GPR6 activity. By reducing intracellular cAMP levels, it modulates cellular signaling pathways that are crucial for various physiological processes . The molecular targets and pathways involved include GPR6 receptors and the downstream signaling cascades that regulate cellular responses .
Comparison with Similar Compounds
“Example 494 [WO2014028479] parent molecule” can be compared with other similar compounds that modulate GPR6 activity. Some similar compounds include:
Quinoxaline derivatives: These compounds also modulate GPR6 activity and have similar pharmacological profiles.
Dopamine receptor antagonists: While not directly targeting GPR6, these compounds have similar therapeutic applications in treating conditions like Parkinson’s disease.
The uniqueness of “example 494 [WO2014028479] parent molecule” lies in its specific modulation of GPR6 activity, offering a functional alternative to dopamine-mediated therapies .
Properties
Molecular Formula |
C23H25F2N5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine |
InChI |
InChI=1S/C23H25F2N5/c1-14-21-20(6-9-26-14)28-22(27-18-4-5-18)23(29-21)30-10-7-15(8-11-30)12-16-2-3-17(24)13-19(16)25/h2-3,6,9,13,15,18H,4-5,7-8,10-12H2,1H3,(H,27,28) |
InChI Key |
PWJURAYPJMGEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=C(C(=N2)NC3CC3)N4CCC(CC4)CC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.